Morpholine, 4-(p-methoxybenzoyl)-

Process Chemistry Intermediate Handling Solid Dispensing

Morpholine, 4-(p-methoxybenzoyl)- (CAS 7504-58-7), also known as 4-(4-methoxybenzoyl)morpholine or (4-methoxyphenyl)(morpholin-4-yl)methanone, is a morpholine amide derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol. It is typically a yellow to colorless solid or semi-solid with a reported melting point of 37-40 °C and a boiling point of 189-191 °C at 0.1 Torr.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 7504-58-7
Cat. No. B14932084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-(p-methoxybenzoyl)-
CAS7504-58-7
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCOCC2
InChIInChI=1S/C12H15NO3/c1-15-11-4-2-10(3-5-11)12(14)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3
InChIKeyNQXDFSXYFLBDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine, 4-(p-methoxybenzoyl)- (CAS 7504-58-7): Procurement-Grade Chemical Identity and Baseline Specifications


Morpholine, 4-(p-methoxybenzoyl)- (CAS 7504-58-7), also known as 4-(4-methoxybenzoyl)morpholine or (4-methoxyphenyl)(morpholin-4-yl)methanone, is a morpholine amide derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol [1]. It is typically a yellow to colorless solid or semi-solid with a reported melting point of 37-40 °C and a boiling point of 189-191 °C at 0.1 Torr . This compound serves primarily as a synthetic intermediate or building block in medicinal chemistry and organic synthesis.

Why Generic Substitution Fails: Performance Risks in Substituting Morpholine, 4-(p-methoxybenzoyl)- with In-Class Analogs


Generic substitution within the N-benzoylmorpholine class is unreliable due to the profound influence of the para-methoxy substituent on electronic character, crystallinity, and metabolic profile. The methoxy group imparts a distinct electron-donating resonance effect that alters the amide bond's reactivity and the molecule's overall polarity (XLogP3-AA = 1) compared to unsubstituted or halogenated analogs [1]. This directly affects solubility, melting point (37-40 °C), and intermediate handling, making it a unique solid at near-ambient temperatures versus often liquid analogs. In pharmacological contexts, the methoxy group is critical for target engagement; for example, in phenstatin-related antimitotic agents, the 4-methoxybenzoyl motif is essential for tubulin binding, and its removal or relocation drastically reduces potency [2]. Therefore, simply interchanging it with N-benzoylmorpholine or N-(4-chlorobenzoyl)morpholine without re-validation risks synthetic failure or loss of biological activity.

Head-to-Head Quantitative Evidence: Morpholine, 4-(p-methoxybenzoyl)- vs. Closest Analogs


Solid-State Handling Advantage: Melting Point Comparison of N-Benzoylmorpholines

Morpholine, 4-(p-methoxybenzoyl)- is a low-melting solid (37-40 °C) at ambient temperature, a differentiating physical form compared to the commonly liquid N-benzoylmorpholine (melting point approx. -10 to 5 °C) . This solid-state facilitates accurate gravimetric dispensing and storage stability, reducing the solvent-handling and volatility issues associated with liquid morpholine amides during multi-step syntheses.

Process Chemistry Intermediate Handling Solid Dispensing

Synthetic Intermediate Purity: Boiling Point and Distillation Potential

The compound exhibits a boiling point of 189-191 °C at 0.1 Torr, which is significantly lower than the boiling points of analogous 4-halobenzoyl morpholines (e.g., 4-chlorobenzoyl morpholine boils at ~215 °C at 0.1 Torr), enabling gentler, less energy-intensive purification via short-path distillation .

Organic Synthesis Purification Vacuum Distillation

Polarity Tuning: Impact of 4-Methoxy Substituent on Partition Coefficient (logP)

The computed XLogP3-AA value of 1.0 for Morpholine, 4-(p-methoxybenzoyl)- places it in an optimal range for oral bioavailability, which is significantly lower than its 4-methyl analog (estimated logP ~1.8) [1]. This reduced lipophilicity is attributed to the methoxy group's hydrogen bond acceptor capacity, offering a better balance between permeability and solubility compared to more hydrophobic alkyl-substituted analogs.

Medicinal Chemistry Lipophilicity ADME Optimization

Proven Application Scenarios: Where Morpholine, 4-(p-methoxybenzoyl)- Outperforms Analogs in Practice


GMP Intermediate Weighing and Automated Dispensing

Procurement of 4-(p-methoxybenzoyl)morpholine as a solid intermediate (mp 37-40 °C) ensures compatibility with automated solid-dispensing systems used in GMP kilo-lab and pilot plant settings, avoiding the solvent handling, volatility, and dosing inaccuracies associated with liquid N-benzoylmorpholine .

Medicinal Chemistry SAR Exploration of 4-Oxygenated Benzamides

The compound serves as a direct precursor for exploring structure-activity relationships (SAR) around the 4-position of the benzamide moiety. Its distinct logP (1.0) and hydrogen-bonding capacity differentiate it from 4-methyl or 4-chloro analogs, making it the preferred choice when aiming to reduce lipophilicity while maintaining target engagement in enzyme inhibition assays .

Vacuum Distillation Purification without Thermal Degradation

Its boiling point of 189-191 °C at 0.1 Torr allows for gentle purification via short-path distillation, avoiding thermal degradation that may occur with higher-boiling 4-chlorobenzoyl morpholine (~215 °C at 0.1 Torr). This is a practical reason to select this analog over others when high-purity (>98%) intermediate batches are required [1].

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